Physicochemical Profiling of 3-Amino-3-(oxan-3-yl)propanoic Acid: A Technical Guide for Drug Discovery
Physicochemical Profiling of 3-Amino-3-(oxan-3-yl)propanoic Acid: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern peptidomimetics and small-molecule drug discovery, non-natural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of endogenous peptides. 3-Amino-3-(oxan-3-yl)propanoic acid (also known as β -amino-tetrahydropyran-3-propanoic acid) is a highly specialized, conformationally restricted β -amino acid. By integrating a tetrahydropyran (oxane) ring with a β -amino acid backbone, this molecule offers a unique physicochemical profile: enhanced proteolytic stability, modulated lipophilicity, and precise conformational pre-organization.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and the self-validating experimental protocols required to characterize it accurately.
Structural Rationale & Molecular Profiling
The architectural design of 3-Amino-3-(oxan-3-yl)propanoic acid is driven by two distinct pharmacophoric elements:
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The β -Amino Acid Backbone: Unlike α -amino acids, β -amino acids possess an additional carbon atom between the amino and carboxylate groups. This structural shift renders them highly resistant to enzymatic degradation by common proteases, making them invaluable for extending the half-life of peptide-based therapeutics.
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The Oxane (Tetrahydropyran) Ring: Tetrahydropyran (THP) is a rigid, conformationally restricted linear ether. In medicinal chemistry, THP is frequently deployed as a bioisostere for cyclohexane. However, replacing a methylene group (-CH2-) with an ether oxygen (-O-) fundamentally alters the molecule's properties. It lowers the overall lipophilicity (entropy) and provides an additional hydrogen bond acceptor, which can significantly improve the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile ([1]).
Fig 1. Logical relationship between structural components and resulting ADME properties.
Summary of Physicochemical Properties
The zwitterionic nature of the molecule dictates its behavior in aqueous solutions. The table below outlines the core physicochemical parameters critical for formulation and assay development.
| Property | Value (Typical/Predicted) | Method/Remarks |
| Molecular Formula | C8H15NO3 | - |
| Molecular Weight | 173.21 g/mol | - |
| pKa1 (Carboxylic Acid) | ~3.5 - 4.0 | Potentiometric Titration |
| pKa2 (Ammonium) | ~9.5 - 10.0 | Potentiometric Titration |
| Isoelectric Point (pI) | ~6.7 | Calculated from pKa values |
| logP (Neutral Form) | -0.5 to 0.5 | Shake-Flask (Octanol/Water) |
| logD (pH 7.4) | ~ -2.5 | LC-MS/MS Quantification |
| Topological Polar Surface Area | 65.4 Ų | Computational |
Experimental Workflows & Analytical Protocols
To ensure scientific integrity, the physicochemical parameters of non-natural amino acids must be empirically derived using self-validating systems. The following protocols detail the mechanistic causality behind each experimental step.
Protocol A: Potentiometric Determination of pKa Values
Accurate pKa determination is essential for predicting the ionization state of the drug at physiological pH, which directly impacts target binding and membrane permeability ([2]).
Causality & Quality Control:
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Ionic Strength Maintenance: A background electrolyte ( 0.1 M NaClO4 ) is used to keep the activity coefficients constant throughout the titration. Without this, the changing ionic strength would shift the thermodynamic pKa values.
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Nitrogen Atmosphere: Titrations must be conducted under a continuous N2 purge. Atmospheric CO2 readily dissolves in basic solutions to form carbonic acid, which introduces anomalous inflection points and skews the titration curve.
Step-by-Step Methodology:
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Standardization: Prepare a 0.1 M NaOH solution (carbonate-free). Standardize the titrant against primary standard Potassium Hydrogen Phthalate (KHP) to precisely determine its molarity.
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Sample Preparation: Dissolve 10 mg of 3-Amino-3-(oxan-3-yl)propanoic acid in 20 mL of 0.1 M NaClO4 solution.
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Equilibration: Place the sample in a jacketed titration vessel maintained at exactly 25.0±0.1∘C . Purge the solution with high-purity N2 gas for 15 minutes prior to titration.
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Titration: Using an automated potentiometric titrator equipped with a combinative glass electrode, titrate the solution from pH 2.0 to 12.0 using the standardized NaOH.
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Data Analysis: Export the titration curves and process the data using non-linear regression software (e.g., Hyperquad) to extract the overlapping pKa1 and pKa2 values.
Fig 2. Experimental workflow for the potentiometric determination of pKa values.
Protocol B: Shake-Flask LC-MS Method for logD (pH 7.4)
The distribution coefficient (logD) at pH 7.4 is a critical parameter that resembles real biological partitions, dictating how the molecule will behave in the gastrointestinal tract and systemic circulation ([3]). Because 3-Amino-3-(oxan-3-yl)propanoic acid is highly polar at pH 7.4 (zwitterionic state), highly sensitive LC-MS/MS quantification is required over traditional UV-Vis methods ([4]).
Causality & Quality Control:
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Phase Pre-saturation: n-Octanol and water are partially miscible. If dry solvents are used, they will partition into each other during the assay, altering the phase volumes and invalidating the concentration ratios. Pre-saturating the phases prevents this volumetric shift.
Step-by-Step Methodology:
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Phase Preparation: Vigorously stir equal volumes of n-octanol and 50 mM Phosphate Buffer (pH 7.4) for 24 hours. Allow the phases to separate completely to yield octanol-saturated buffer and buffer-saturated octanol.
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Stock Solution: Prepare a 1 mM stock solution of the compound in the octanol-saturated buffer.
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Equilibration: In a glass vial, combine 1 mL of the spiked buffer with 1 mL of the buffer-saturated octanol.
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Agitation: Shake the vials on a mechanical shaker at 300 RPM for 60 minutes at 25∘C to achieve thermodynamic equilibrium.
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Phase Separation: Centrifuge the vials at 3000 RPM for 15 minutes to ensure a crisp phase boundary and eliminate micro-emulsions.
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Quantification: Carefully sample both the aqueous and organic phases. Dilute as necessary and quantify the concentration of the compound in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).
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Calculation: Calculate logD using the formula: logD=log10([Concentration]octanol/[Concentration]buffer) .
Implications for Drug Design
The incorporation of the oxane ring into the β -amino acid scaffold is a masterclass in modulating Lipophilic Ligand Efficiency (LLE). While highly lipophilic molecules often suffer from poor solubility, high plasma protein binding, and rapid metabolic clearance, the tetrahydropyran moiety mitigates these risks. By providing an oxygen atom that acts as a hydrogen bond acceptor, the molecule can form tighter drug-enzyme interactions without the heavy lipophilic penalty associated with simple cycloalkanes ([5]).
For researchers developing novel peptidomimetics, 3-Amino-3-(oxan-3-yl)propanoic acid represents an ideal starting point for synthesizing libraries with highly favorable, easily predictable pharmacokinetic trajectories.
References
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Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery Source: Emery Pharma URL:[Link]
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Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution: Potentiometric determination Source: SciELO URL:[Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP Source: PubMed Central (NIH) URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
- 3. emerypharma.com [emerypharma.com]
- 4. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
